2-(9H-Carbazol-9-yl)ethyl acrylate (CEA), CAS 6915-68-0, is a specialized functional monomer featuring an electron-donating carbazole pendant group linked to a polymerizable acrylate moiety via a flexible ethyl spacer [1]. This structural design makes it a highly sought-after precursor for synthesizing charge-transporting polymers, wide-bandgap hosts for organic electronics, and advanced stationary phases for liquid chromatography[2]. By combining the high hole mobility and photochemical stability of the carbazole ring with the versatile radical polymerization kinetics of acrylates, CEA offers a distinct processability and performance profile compared to traditional vinyl-based carbazole monomers[1].
Procurement substitution with the more common N-vinylcarbazole (NVK) or generic alkyl acrylates fundamentally compromises end-use performance. While NVK is widely used to produce poly(N-vinylcarbazole) (PVK), its direct attachment of the carbazole ring to the polymer backbone results in extended pi-conjugation and strong backbone-carbazole coupling [1]. This lowers the triplet energy, making PVK unsuitable as a host for deep-blue phosphorescent OLEDs due to severe energy back-transfer[1]. Furthermore, NVK lacks the ester carbonyl group present in CEA; without this carbonyl linkage, the resulting polymers cannot form the critical dipole-dipole and carbonyl-pi interactions required for high-resolution chromatographic separation of planar isomers [2]. Conversely, generic acrylates lack the carbazole moiety entirely, offering zero hole-transporting capabilities.
When selecting a carbazole monomer for wide-bandgap polymer hosts, direct backbone attachment (as in N-vinylcarbazole) lowers the triplet energy due to extended pi-conjugation. Polymers synthesized from 2-(9H-Carbazol-9-yl)ethyl acrylate (CEA) utilize an ethyl spacer to decouple the carbazole moiety. This structural isolation results in a solution photoluminescence emission centered at 364 nm, which is blue-shifted by 10 nm compared to poly(N-vinylcarbazole) (PVK) [1]. This blue-shift confirms the preservation of a high triplet energy level, comparable to isolated carbazole molecules, preventing energy back-transfer when hosting deep-blue phosphors [1].
| Evidence Dimension | Solution photoluminescence emission peak (excitation at 265 nm) |
| Target Compound Data | Poly(CEA): 364 nm |
| Comparator Or Baseline | Poly(N-vinylcarbazole) (PVK): 374 nm |
| Quantified Difference | 10 nm blue-shift for the CEA-derived polymer |
| Conditions | Solution state, 265 nm excitation |
Procuring CEA over N-vinylcarbazole is essential for synthesizing wide-bandgap hosts that can efficiently support blue phosphorescent dopants without quenching.
For the development of advanced HPLC stationary phases, generic hydrophobic monomers fail to resolve closely related planar isomers. Silica modified with poly(CEA) exhibits multiple interaction mechanisms—including dipole-dipole, carbonyl-pi, and hydrogen bonding—enabled by the combination of the carbazole ring and the acrylate ester linkage[1]. In head-to-head chromatographic testing, the poly(CEA)-modified silica achieved a separation factor (α) of 1.39 for the difficult isomer pair 17α- and 17β-estradiol, whereas conventional monomeric octadecylated silica (ODS) failed to separate them (α = 1.01) [1].
| Evidence Dimension | Chromatographic separation factor (α) for 17α- and 17β-estradiol |
| Target Compound Data | Poly(CEA)-modified silica (Sil-CEA): α = 1.39 |
| Comparator Or Baseline | Monomeric octadecylated silica (ODS): α = 1.01 |
| Quantified Difference | 37.6% increase in separation factor (baseline resolution vs. co-elution) |
| Conditions | Methanol–water (7:3, v/v) mobile phase at 35 °C |
Justifies the procurement of CEA for manufacturing specialized analytical columns capable of resolving complex steroid and PAH mixtures that defeat standard ODS phases.
For large-area OLED manufacturing, polymeric hosts must combine solution processability with high thermal resistance. Polymers derived from CEA meet this requirement by offering excellent solubility for spin-coating or inkjet printing, while maintaining a high thermal decomposition temperature (Td) of 322 °C and a glass transition temperature (Tg) of 91 °C [1]. When compared to standard small-molecule hosts that require expensive vacuum deposition, or generic acrylates that degrade under device operating temperatures, poly(CEA) provides a robust, solution-processable alternative that yields a maximum luminous efficiency of 18.25 cd/A in FIrpic-doped devices [1].
| Evidence Dimension | Thermal decomposition temperature (Td) and processing method |
| Target Compound Data | Poly(CEA): Td = 322 °C, solution-processable |
| Comparator Or Baseline | Standard small-molecule hosts: Require high-vacuum deposition |
| Quantified Difference | Eliminates vacuum deposition requirement while maintaining >300 °C thermal stability |
| Conditions | Thermogravimetric analysis (TGA) under argon, 5% weight loss |
Procuring CEA allows manufacturers to synthesize thermally robust, solution-processable polymers that lower OLED fabrication costs compared to vacuum-deposited small molecules.
Directly following from its ability to preserve high triplet energy levels, CEA is the optimal monomer for synthesizing non-conjugated polymeric hosts (such as PVAK) that support blue and green phosphorescent emitters (e.g., FIrpic) without energy quenching [1].
Leveraging its unique carbonyl-pi and dipole-dipole interactions, CEA is procured to graft poly(CEA) onto silica, creating specialized chromatographic columns capable of resolving closely related planar molecules, polycyclic aromatic hydrocarbons (PAHs), and steroid isomers that co-elute on standard ODS columns [2].
CEA's combination of high hole mobility, photochemical stability, and an acrylate backbone allows for the formulation of robust NLO composites and charge-transporting materials where solution processability and high thermal decomposition temperatures (>300 °C) are required [1].
Irritant;Environmental Hazard